6-(4-(Tert-butyl)phenyl)pyridazin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

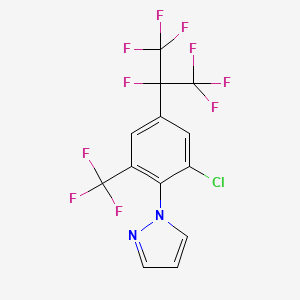

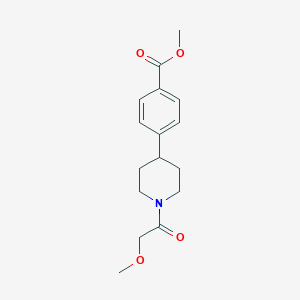

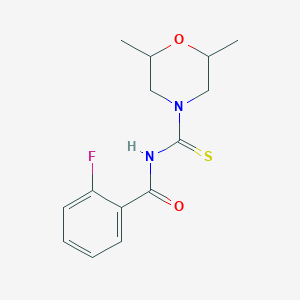

“6-(4-(Tert-butyl)phenyl)pyridazin-3-ol” is a chemical compound with the CAS Number: 58897-73-7 . Its IUPAC name is 6-(4-tert-butylphenyl)-3(2H)-pyridazinone . The compound has a molecular weight of 228.29 .

Molecular Structure Analysis

The InChI code for “6-(4-(Tert-butyl)phenyl)pyridazin-3-ol” is 1S/C14H16N2O/c1-14(2,3)11-6-4-10(5-7-11)12-8-9-13(17)16-15-12/h4-9H,1-3H3,(H,16,17) . This code provides a specific representation of the molecular structure of the compound.Aplicaciones Científicas De Investigación

Antimicrobial and Antioxidant Activity

Despite its lack of activity against bacterial and fungal strains, Furopyridine III and its heterocyclic derivatives (I and II) exhibit weak to moderate antioxidant activity compared to reference compounds. Antioxidants play a crucial role in preventing oxidative damage associated with diseases such as cancer and aging. While these compounds may not directly combat pathogens, their antioxidant potential is noteworthy .

Biological Relevance and Pharmacological Applications

Heterocyclic compounds containing the furo[2,3-b]pyridine skeleton are of interest due to their role as core structural units in pharmacological reagents. Researchers have explored various derivatives containing this scaffold for a wide range of biological and pharmacological activities . These compounds could potentially serve as leads for drug development or as tools for understanding biological processes.

Boc Protection and Halogen Exchange Reactions

The tert-butyl group is a versatile moiety in organic synthesis. For instance, it has been used in the mono-Boc protection of α,ω-diamines . Additionally, ligands with similar substituents play essential roles in halogen exchange reactions . Understanding these reactions can aid in designing new synthetic routes and functionalizing molecules.

Potential Biological Targets

Finally, the 1H-pyrazolo[3,4-b]pyridine scaffold, which shares some structural features with Furopyridine III, has been explored for a wide range of biological targets . Investigating the biological relevance of related compounds may reveal novel applications or therapeutic potential.

Propiedades

IUPAC Name |

3-(4-tert-butylphenyl)-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-14(2,3)11-6-4-10(5-7-11)12-8-9-13(17)16-15-12/h4-9H,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVKWSVCRLMBEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-(Tert-butyl)phenyl)pyridazin-3-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-2-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2437392.png)

![1-cyclopentyl-3-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)urea](/img/structure/B2437396.png)

![3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B2437403.png)

![(7S)-7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2437406.png)

![2-Chloro-N-[3-(3-fluoro-4-methoxyphenyl)cyclobutyl]propanamide](/img/structure/B2437407.png)

![2-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2437408.png)